molecular formula C9H8BrF B2382818 1-Allyl-3-bromo-5-fluorobenzene CAS No. 868860-65-5

1-Allyl-3-bromo-5-fluorobenzene

Cat. No.: B2382818
CAS No.: 868860-65-5
M. Wt: 215.065
InChI Key: RICOTNMALOCCKV-UHFFFAOYSA-N
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Description

1-Allyl-3-bromo-5-fluorobenzene is an organic compound with the molecular formula C9H8BrF It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted with allyl, bromo, and fluoro groups, respectively

Mechanism of Action

Target of Action

The primary target of 1-Allyl-3-bromo-5-fluorobenzene is the carbon atoms in organic compounds. This compound is often used in Suzuki–Miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

The mode of action of this compound involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organic groups, which are formally nucleophilic, are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction is part of the broader class of palladium-catalyzed coupling reactions, which are critical for forming carbon-carbon bonds in organic synthesis .

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond. This is a critical step in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a base and a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups . The stability of this compound can also be affected by temperature, pH, and the presence of other reactive species.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-3-bromo-5-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 3-bromo-5-fluorobenzene with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-3-bromo-5-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.

    Nucleophilic Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    EAS: Substituted benzene derivatives.

    Nucleophilic Substitution: Coupled products with new carbon-carbon bonds.

    Oxidation: Epoxides or alcohols.

    Reduction: Saturated hydrocarbons.

Scientific Research Applications

1-Allyl-3-bromo-5-fluorobenzene has several applications in scientific research:

Comparison with Similar Compounds

1-Allyl-3-bromo-5-fluorobenzene can be compared with other similar compounds such as:

    1-Allyl-3-bromo-5-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and applications.

    1-Allyl-3-bromo-5-iodobenzene: Contains an iodine atom, which can influence its reactivity in different ways compared to fluorine.

    1-Allyl-3-bromo-5-methylbenzene: The presence of a methyl group instead of a halogen can significantly alter its chemical properties and reactivity.

Properties

IUPAC Name

1-bromo-3-fluoro-5-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF/c1-2-3-7-4-8(10)6-9(11)5-7/h2,4-6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICOTNMALOCCKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868860-65-5
Record name 1-Allyl-3-bromo-5-fluorobenzene
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